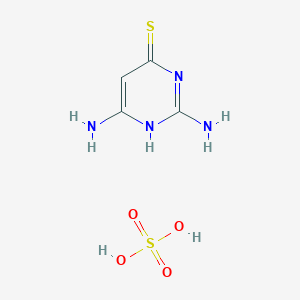

2,4-Diamino-6-mercapto-pyrimidine sulfate

CAS No.: 307496-37-3

Cat. No.: VC3808239

Molecular Formula: C4H8N4O4S2

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 307496-37-3 |

|---|---|

| Molecular Formula | C4H8N4O4S2 |

| Molecular Weight | 240.3 g/mol |

| IUPAC Name | 2,6-diamino-1H-pyrimidine-4-thione;sulfuric acid |

| Standard InChI | InChI=1S/C4H6N4S.H2O4S/c5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h1H,(H5,5,6,7,8,9);(H2,1,2,3,4) |

| Standard InChI Key | FVSVUQJNAZQSFX-UHFFFAOYSA-N |

| SMILES | C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O |

| Canonical SMILES | C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2,4-Diamino-6-mercapto-pyrimidine sulfate is a heterocyclic organic compound with the systematic IUPAC name 2,6-diamino-1H-pyrimidine-4-thione sulfate. Its canonical SMILES notation, C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O, reflects the pyrimidine core, sulfate counterion, and functional group arrangement . The compound exists as a sulfate salt, enhancing its solubility and stability in aqueous environments. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈N₄O₄S₂ | PubChem |

| Molecular Weight | 240.26 g/mol | PubChem |

| CAS Registry Numbers | 307496-37-3, 81012-96-6 | ChemSpider |

| InChI Key | FVSVUQJNAZQSFX-UHFFFAOYSA-N | PubChem |

Structural Features

The pyrimidine ring’s 2,4-diamino substituents and 6-mercapto group are critical to its chemical behavior. The thiol (-SH) group at position 6 enables nucleophilic reactions, such as oxidation to disulfides or conjugation with electrophiles, while the amino groups at positions 2 and 4 participate in hydrogen bonding and acid-base interactions. The sulfate anion stabilizes the protonated form of the molecule, influencing its solubility and crystallization behavior.

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via a nucleophilic substitution reaction between 2,4-diamino-6-chloropyrimidine and thiourea under alkaline conditions. The chlorine atom at position 6 is replaced by a thiol group, yielding the mercapto derivative. Subsequent treatment with sulfuric acid forms the sulfate salt. Key steps include:

-

Reaction Mechanism:

The thiolate ion (HS⁻) attacks the electrophilic carbon at position 6, displacing chloride.

-

Purification: Recrystallization from ethanol-water mixtures removes unreacted starting materials and byproducts.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize yield and minimize waste. Key parameters include:

-

Temperature: 60–80°C

-

pH: 8–10 (maintained with aqueous ammonia)

-

Catalyst: None required due to the high reactivity of thiourea.

The final product is isolated via vacuum filtration and dried under reduced pressure, achieving >95% purity.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. By binding to the enzyme’s active site, it blocks the conversion of dihydrofolate to tetrahydrofolate, disrupting nucleotide synthesis. Comparative studies show 18-fold selectivity for Pneumocystis carinii DHFR over mammalian isoforms, suggesting potential as an antiparasitic agent.

Anticancer Properties

In vitro studies demonstrate pro-apoptotic effects in cancer cell lines, mediated by:

-

Mitochondrial pathway activation: Caspase-9 and caspase-3 cleavage.

-

Reactive oxygen species (ROS) generation: Oxidative stress-induced DNA damage.

A dose-dependent reduction in viability (IC₅₀ = 12–18 μM) has been observed in leukemia and breast cancer models.

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). Its thiol group disrupts microbial cell membranes via lipid peroxidation and protein thiolation.

Applications in Research and Industry

Pharmaceutical Development

-

Anticancer drug candidates: Used as a scaffold for DHFR inhibitors (e.g., methotrexate analogs).

-

Antimicrobial agents: Functionalization at the thiol group enhances potency against drug-resistant strains.

Chemical Synthesis

-

Building block: Intermediate in the synthesis of thiol-containing heterocycles.

-

Ligand for metal complexes: Coordinates to transition metals (e.g., Pt, Au) for catalytic applications.

Comparative Analysis with Related Compounds

| Compound | Key Structural Difference | Biological Activity |

|---|---|---|

| 2,4-Diamino-6-chloropyrimidine | Chlorine at position 6 | Precursor; limited bioactivity |

| 2,4-Diamino-6-hydroxypyrimidine | Hydroxyl group at position 6 | Lower enzyme affinity |

| 2,4-Diamino-6-methylpyrimidine | Methyl group at position 6 | Reduced solubility |

The thiol group in 2,4-diamino-6-mercapto-pyrimidine sulfate confers superior enzyme inhibition and redox activity compared to its analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume